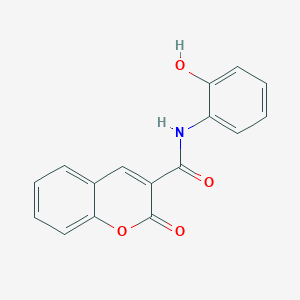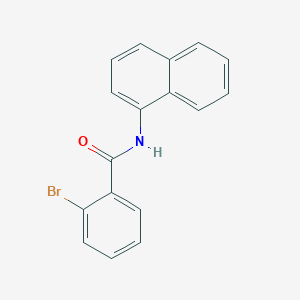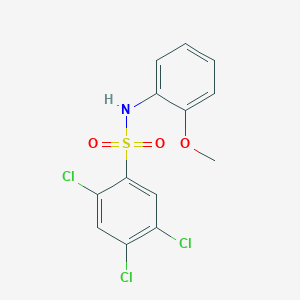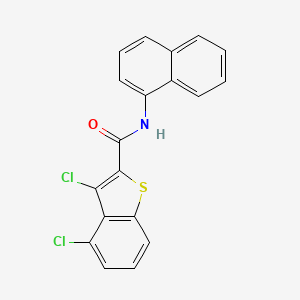![molecular formula C22H24N8O5 B11707389 2,4-di(morpholin-4-yl)-6-[(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine](/img/structure/B11707389.png)
2,4-di(morpholin-4-yl)-6-[(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of morpholine and hydrazine functional groups, as well as a nitrophenyl-furan moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE typically involves a multi-step process:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Morpholine Groups: Morpholine groups are introduced via nucleophilic substitution reactions.
Attachment of the Hydrazine Moiety: The hydrazine moiety is attached through condensation reactions with hydrazine derivatives.
Incorporation of the Nitrophenyl-Furan Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl-furan moiety.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazine ring and morpholine groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
Oxidation Products: Oxidized derivatives of the nitrophenyl-furan moiety.
Reduction Products: Amino derivatives of the nitrophenyl-furan moiety.
Substitution Products: Various substituted triazine derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: Utilized in the development of probes for studying biological processes.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Diagnostic Agents: Used in the development of diagnostic tools.
Industry
Material Science: Applied in the creation of advanced materials with specific properties.
Chemical Sensors: Utilized in the development of sensors for detecting various analytes.
Mécanisme D'action
The mechanism of action of 2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to inhibition or activation of biological pathways, depending on the context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE: Lacks the hydrazine and nitrophenyl-furan groups.
6-[(2E)-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE: Lacks the morpholine groups.
Uniqueness
The presence of both morpholine and hydrazine groups, along with the nitrophenyl-furan moiety, makes 2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE unique. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C22H24N8O5 |
|---|---|
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
4,6-dimorpholin-4-yl-N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C22H24N8O5/c31-30(32)18-4-2-1-3-17(18)19-6-5-16(35-19)15-23-27-20-24-21(28-7-11-33-12-8-28)26-22(25-20)29-9-13-34-14-10-29/h1-6,15H,7-14H2,(H,24,25,26,27)/b23-15+ |
Clé InChI |
FNPAWDKFSGTIRJ-HZHRSRAPSA-N |
SMILES isomérique |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])N5CCOCC5 |
SMILES canonique |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])N5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11707310.png)


![5'-(1,4-Dioxaspiro[4.5]dec-2-yl)-6'-ethoxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole] (non-preferred name)](/img/structure/B11707323.png)
![N'-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11707330.png)
![N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide](/img/structure/B11707335.png)
![Ethyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11707336.png)

![Propyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate](/img/structure/B11707355.png)
![2,4-dichloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11707369.png)
![N-(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11707371.png)


![4-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B11707397.png)
